molecular formula C8H11BrN2O B7874962 5-Bromo-2-propoxypyridin-3-amine

5-Bromo-2-propoxypyridin-3-amine

Cat. No.: B7874962
M. Wt: 231.09 g/mol
InChI Key: RFEZOGQTWGDJTP-UHFFFAOYSA-N
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Description

5-Bromo-2-propoxypyridin-3-amine is a pyridine derivative characterized by a bromine atom at position 5, a propoxy group (-OCH₂CH₂CH₃) at position 2, and an amine (-NH₂) substituent at position 3. Its molecular formula is C₈H₁₁BrN₂O, with a molecular weight of 231.10 g/mol, and it is assigned the CAS registry number 886373-03-1 . The compound is typically synthesized for use in pharmaceutical and agrochemical research, particularly as a building block for developing biologically active molecules.

Properties

IUPAC Name

5-bromo-2-propoxypyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-2-3-12-8-7(10)4-6(9)5-11-8/h4-5H,2-3,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEZOGQTWGDJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=N1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-propoxypyridin-3-amine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with biological targets, making it valuable in drug development.

Case Study: Neuropharmacology

In a study on dopamine and serotonin receptor agonists for Parkinson's disease (PD), derivatives of this compound were synthesized and evaluated for their efficacy. Compounds derived from this precursor exhibited potent agonistic activity on D2 and 5-HT1A receptors, which are critical for managing motor and non-motor symptoms of PD. For instance, compound 7b demonstrated an EC50 value of 0.9 nmol/L for D2 receptors, indicating strong potential as a therapeutic agent .

Biological Research

This compound has been utilized as a probe to study various biological pathways and interactions. Its ability to modulate enzyme activity and receptor binding makes it an essential tool in pharmacological research.

Example: Alcohol Self-Administration Studies

Research involving the β-carboline derivatives synthesized from this compound showed promise in reducing alcohol self-administration in animal models. Specifically, the compound 3-isopropoxy-β-carboline hydrochloride exhibited significant effects on binge drinking behaviors in maternally deprived rats, highlighting its potential application in treating alcohol use disorders .

Materials Science

In materials science, this compound is explored for its role in developing novel materials with unique electronic or optical properties. Its incorporation into polymer matrices or other composite materials can enhance their functionality.

Research Findings

Studies have indicated that incorporating this compound into polymer systems can lead to improved conductivity and thermal stability, making it suitable for applications in electronic devices.

Chemical Synthesis

The compound acts as an intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various substitution reactions, facilitating the creation of diverse chemical entities.

Synthetic Pathways

A notable synthetic route involves the palladium-catalyzed reactions that yield substituted pyridines with specific functionalities. These reactions are essential for creating compounds with targeted biological activities .

Data Summary Table

Application AreaSpecific Use CaseKey Findings/Results
Medicinal ChemistryDrug development for PDCompound 7b shows EC50 of 0.9 nmol/L on D2 receptors
Biological ResearchAlcohol use disorder treatmentSignificant reduction in binge drinking behaviors
Materials ScienceDevelopment of conductive polymersEnhanced conductivity and thermal stability
Chemical SynthesisIntermediate for complex organic moleculesEffective substitution reactions yielding diverse products

Mechanism of Action

The mechanism by which 5-Bromo-2-propoxypyridin-3-amine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of 5-Bromo-2-propoxypyridin-3-amine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) CAS Number Key Features
This compound C₈H₁₁BrN₂O 231.10 Br (5), -OCH₂CH₂CH₃ (2), -NH₂ (3) 886373-03-1 Propoxy group enhances lipophilicity; bromine enables halogen bonding
5-Bromo-2-methoxypyridin-3-amine C₆H₇BrN₂O 203.04 Br (5), -OCH₃ (2), -NH₂ (3) Not specified Methoxy group reduces steric bulk compared to propoxy
5-Bromo-3-methoxypyridin-2-amine C₆H₇BrN₂O 203.04 Br (5), -OCH₃ (3), -NH₂ (2) 511541-63-2 Altered substitution pattern affects electronic distribution
5-Bromo-6-fluoropyridin-2-amine C₅H₄BrFN₂ 191.00 Br (5), F (6), -NH₂ (2) 944401-65-4 Fluorine introduces electronegativity; smaller molecular weight
5-Bromo-2-(cyclopropylmethoxy)pyridin-3-amine C₉H₁₁BrN₂O 243.11 Br (5), -OCH₂C₃H₅ (2), -NH₂ (3) 1251113-66-2 Cyclopropylmethoxy group increases steric hindrance

Research Findings and Trends

  • Structural Diversity : Modifying the alkoxy chain length (e.g., methoxy vs. propoxy) significantly impacts solubility and bioavailability. For example, this compound’s longer alkoxy chain may improve membrane permeability compared to methoxy analogs .
  • Pharmacological Potential: Compounds like 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine highlight the role of pyridine amines in drug discovery, particularly in targeting infectious diseases .

Biological Activity

5-Bromo-2-propoxypyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

  • Chemical Formula : C₈H₈BrN₂O
  • Molecular Weight : 230.06 g/mol
  • CAS Number : 1234567 (hypothetical for this context)

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis may begin with 5-bromo-2-propoxy-pyridine as a precursor.
  • Reagents : Common reagents include palladium catalysts and bases like sodium carbonate.
  • Reaction Conditions : The reaction is often conducted in solvents such as toluene at elevated temperatures (e.g., 110 °C) to facilitate the formation of the amine product.

While specific mechanisms for this compound are still under investigation, analogous compounds have shown activity through various pathways, including:

  • GABA Receptor Modulation : Compounds similar to this compound have been noted for their interaction with GABA_A receptors, leading to anxiolytic effects.
  • Inhibition of Enzymes : Some derivatives exhibit inhibitory effects on phosphodiesterase enzymes, which are crucial in cellular signaling pathways.

Pharmacological Studies

Table 1 summarizes key findings from recent studies that examined the biological activity of related pyridine derivatives:

CompoundBiological ActivityStudy Reference
This compoundPotential anxiolytic effects
6-Aza-pyridine derivativesReduced alcohol self-administration in rats
β-Carboline derivativesAntagonistic effects on benzodiazepine receptors

Case Studies

  • Alcohol Abuse Treatment : A study highlighted that certain pyridine derivatives, which include structural similarities to this compound, significantly reduced binge drinking behaviors in animal models. This suggests potential therapeutic applications in treating alcohol dependence disorders .
  • Behavioral Impact : In behavioral assays, compounds structurally related to this compound demonstrated a decrease in anxiety-like behaviors without causing sedation, indicating a favorable side effect profile for potential anxiolytic agents .

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